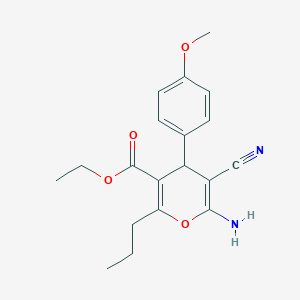

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

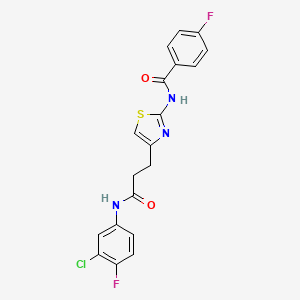

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyrans . Pyrans are common heterocyclic subunits present in a variety of natural compounds, such as alkaloids, carbohydrates, pheromones, polyether antibiotics, and iridoids .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano [2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium .Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of pyran can act as reactive electrophilic and nucleophilic cites .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, acylation and intramolecular cyclization of pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride result in the formation of the corresponding desired bicyclic pyrimidine derivatives . The chloromethyl derivative can be subjected to nucleophilic substitution by its reaction with morpholine, piperidine, or aniline, resulting in the corresponding 2-substituted pyrimidine derivatives .Mechanism of Action

Target of Action

It’s known that 4h-pyran derivatives have gained significant attention due to their versatile chemical properties and potential biological activities .

Mode of Action

It’s known that the synthesis of 4h-pyran derivatives involves a one-pot approach using a nanostructured catalyst . The catalyst activates the carbonyl group of aromatic aldehyde, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in the Knoevenagel condensation product .

Biochemical Pathways

4h-pyran derivatives are known to exhibit a varied range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

4h-pyran derivatives are known to exhibit a varied range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments include its potent kinase inhibition activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research on ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate. One potential direction is the development of new cancer therapies based on the compound's potent kinase inhibition activity. Another potential direction is the development of new antifungal and antibacterial agents based on the compound's properties. Additionally, further studies are needed to explore the compound's potential use in other disease areas, such as autoimmune diseases and neurodegenerative diseases. Finally, future studies should focus on improving the compound's solubility and bioavailability, which can enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate involves the reaction between ethyl cyanoacetate, 4-methoxybenzaldehyde, and 2-bromo-1-phenylpropane in the presence of potassium carbonate and a catalytic amount of copper iodide. The reaction takes place in acetonitrile and is refluxed for 12 hours. After the reaction, the product is obtained by filtration and recrystallization in ethanol.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported as a potent kinase inhibitor, which makes it a promising candidate for the treatment of various diseases, including cancer. The compound has also been studied for its antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-6-15-17(19(22)24-5-2)16(14(11-20)18(21)25-15)12-7-9-13(23-3)10-8-12/h7-10,16H,4-6,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUVQEQMXDTDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)

![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)

![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)

![7-[(2-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2900847.png)

![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)